molecular formula C24H28N2O4 B2513630 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 921869-30-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2513630
CAS No.: 921869-30-9
M. Wt: 408.498
InChI Key: AUIAVFRPCQJCIG-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 370.47 g/mol. The compound features an oxazepine ring which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the oxazepine moiety were evaluated for their activity against different cancer cell lines.
  • Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membrane integrity.
  • Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Evaluation : A study involving a series of oxazepine derivatives demonstrated that modifications at the nitrogen and carbon positions significantly influenced their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent compound exhibited an IC50 value of approximately 700 nM .
  • Antimicrobial Screening : Another investigation assessed the antibacterial activity of oxazepine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Data Tables

Biological ActivityAssessed CompoundIC50 / MIC ValueReference
AnticancerN-(5-allyl...)700 nM
AntimicrobialN-(5-allyl...)32 - 128 µg/mL
Anti-inflammatoryVarious DerivativesVaries

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxazepine ring may act as a competitive inhibitor for enzymes involved in cancer cell proliferation and inflammation pathways.
  • Membrane Disruption : Antimicrobial properties are likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-13-26-20-12-9-18(15-21(20)30-16-24(3,4)23(26)28)25-22(27)14-17-7-10-19(11-8-17)29-6-2/h5,7-12,15H,1,6,13-14,16H2,2-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAVFRPCQJCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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